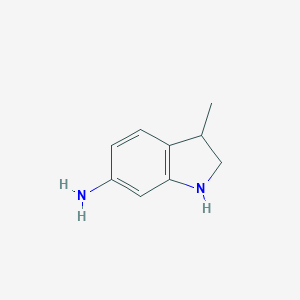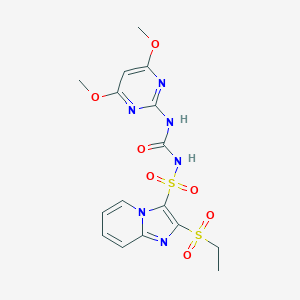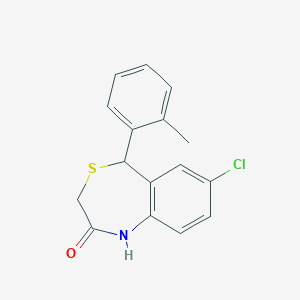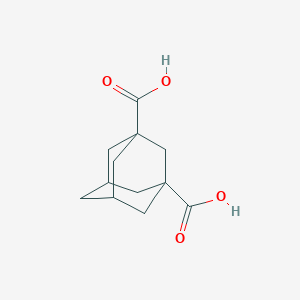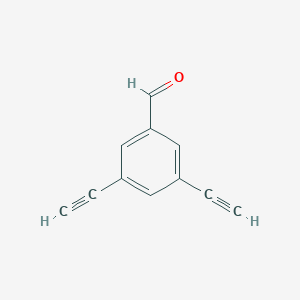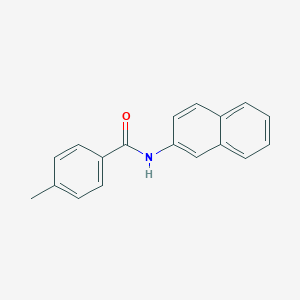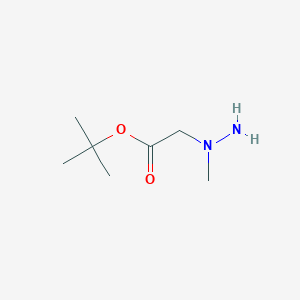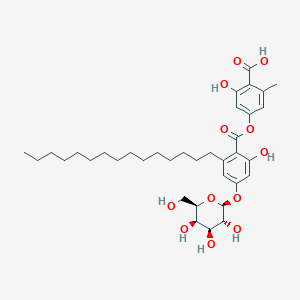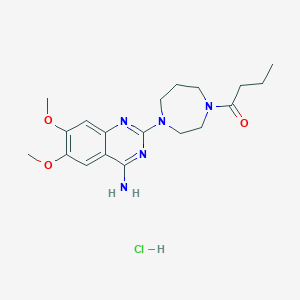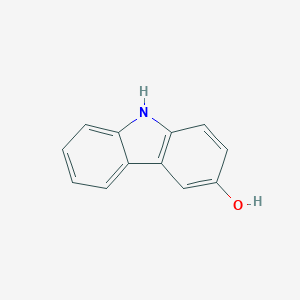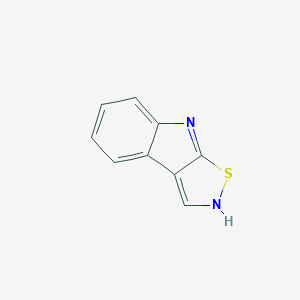![molecular formula C19H34O3Si2 B120159 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde CAS No. 99815-16-4](/img/structure/B120159.png)
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde is an organic compound with the molecular formula C19H34O3Si2 and a molecular weight of 366.6 g/mol. This compound is characterized by the presence of two tert-butyldimethylsiloxy groups attached to the benzene ring at the 3 and 4 positions, and an aldehyde group at the 1 position. It is commonly used in organic synthesis due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde typically involves the protection of hydroxyl groups on a benzaldehyde derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
Starting Material: 3,4-Dihydroxybenzaldehyde
Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole or triethylamine
Solvent: Dichloromethane or tetrahydrofuran
Conditions: Room temperature, anhydrous conditions
The reaction proceeds through the formation of silyl ethers, resulting in the protection of the hydroxyl groups and yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reaction is monitored using techniques such as gas chromatography and mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether groups can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran for deprotection of silyl ethers.
Major Products Formed
Oxidation: 3,4-Di(t-butyldimethylsiloxy)benzoic acid
Reduction: 3,4-Di(t-butyldimethylsiloxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the protection of hydroxyl groups during multi-step synthesis.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde primarily involves its reactivity as an aldehyde and the stability provided by the silyl ether groups. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether groups protect the hydroxyl functionalities from unwanted reactions. This dual functionality allows for selective transformations in complex synthetic sequences.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyldimethylsilyl)oxybenzaldehyde: Similar structure but with only one silyl ether group.
3,4-Dihydroxybenzaldehyde: The unprotected form of the compound.
3,4-Dimethoxybenzaldehyde: Similar structure with methoxy groups instead of silyl ether groups.
Uniqueness
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde is unique due to the presence of two silyl ether groups, which provide enhanced stability and protection during synthetic transformations. This makes it particularly valuable in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Propriétés
IUPAC Name |
3,4-bis[[tert-butyl(dimethyl)silyl]oxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)13-17(16)22-24(9,10)19(4,5)6/h11-14H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTENVZJLWMQSAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449018 |
Source


|
| Record name | 3,4-di(t-butyldimethylsiloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99815-16-4 |
Source


|
| Record name | 3,4-di(t-butyldimethylsiloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
